molecular formula C24H38O3 B13771619 3-Oxo-5alpha-cholan-24-oic Acid

3-Oxo-5alpha-cholan-24-oic Acid

Cat. No.: B13771619
M. Wt: 374.6 g/mol
InChI Key: KIQFUORWRVZTHT-LZQMWTLUSA-N
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Description

3-Oxo-5alpha-cholan-24-oic acid is a bile acid derivative that plays a significant role in various biological processes. It is a 3-oxo-5alpha-steroid, which means it has a ketone group at the third position and a specific stereochemistry at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-5alpha-cholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method is the oxidation of 7-deoxycholic acid, where the hydroxy group at position 3 is converted to a ketone . The reaction conditions often include the use of oxidizing agents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC) in dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-5alpha-cholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-5alpha-cholan-24-oic acid has numerous applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.

    Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.

    Medicine: Investigated for its potential therapeutic applications in treating liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of 3-Oxo-5alpha-cholan-24-oic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions regulate the expression of genes involved in bile acid synthesis, cholesterol metabolism, and glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-5alpha-cholan-24-oic acid is unique due to its specific stereochemistry and the presence of a ketone group at position 3. This structural feature imparts distinct chemical reactivity and biological activity compared to other bile acid derivatives .

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16+,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

KIQFUORWRVZTHT-LZQMWTLUSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

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